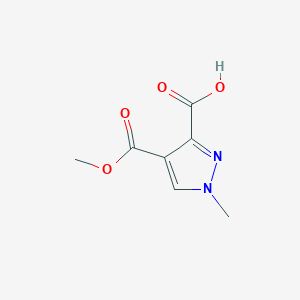

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Descripción

Propiedades

IUPAC Name |

4-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-3-4(7(12)13-2)5(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSSRKJNMQRGBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the esterification of dicarboxylic acids. One common method includes the reaction of a suitable pyrazole derivative with methoxycarbonyl chloride under basic conditions to introduce the methoxycarbonyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. These processes often include nitration, hydrolysis, hydrogenation, esterification, and other steps to achieve the desired compound with high yield and purity. The scalability of these methods ensures cost-effective production for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methoxycarbonyl group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-dicarboxylic acid, while reduction could produce 4-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them useful in biochemical studies.

Medicine: Pyrazole derivatives are investigated for their therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Positional Isomers and Substituent Variations

The position of substituents on the pyrazole ring significantly influences physicochemical properties and applications. Key analogs include:

1-Methyl-1H-pyrazole-3-carboxylic Acid (CAS 25016-20-0)

- Structure : Carboxylic acid at C3, methyl at N1.

- Properties : Melting point 150–152°C, commercially available (95% purity) .

- Comparison: Lacks the methoxycarbonyl group at C4, resulting in lower molecular weight (126.11 g/mol vs.

1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS 16034-46-1)

- Structure : Carboxylic acid at C4, methyl at N1.

- Properties: No explicit melting point data, but structurally similar to the C3 isomer .

- Comparison : The shift of the carboxylic acid group from C3 to C4 alters hydrogen-bonding patterns and acidity, impacting biological activity and crystal packing .

5-(4-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid (CAS 27069-16-5)

Derivatives with Additional Functional Groups

4-Chloro-1-methyl-1H-pyrazole-5-carboxylic Acid (CAS 84547-83-1)

- Structure : Chlorine at C4, carboxylic acid at C4.

- Comparison : The chloro substituent increases electron-withdrawing effects, which may stabilize the carboxylic acid group and alter reactivity in coupling reactions .

1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic Acid (CAS 1020724-35-9)

- Structure : Methoxyphenyl at N1, methyl at C5, carboxylic acid at C3.

Data Tables

Table 1: Structural and Physical Properties of Key Analogs

Actividad Biológica

4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS No. 1946823-86-4) is a member of the pyrazole family, known for its diverse chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as enzyme inhibitors and receptor modulators.

- Molecular Formula : C7H8N2O4

- Molecular Weight : 184.15 g/mol

- Structure : The compound features a pyrazole ring with methoxycarbonyl and carboxylic acid functional groups, allowing for versatile chemical modifications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of target proteins, leading to various biological effects. The exact pathways depend on the specific derivatives and their intended applications.

Enzyme Inhibition

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of pyrazole derivatives, including this compound. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, such as HeLa cells, by activating specific apoptotic pathways .

Case Study 1: COX Inhibition

A study published in Journal of Medicinal Chemistry evaluated the COX inhibitory activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited a dose-dependent inhibition of COX-2 activity, with an IC50 value comparable to standard NSAIDs .

Case Study 2: Anticancer Efficacy

In a recent experiment, researchers tested the cytotoxic effects of this pyrazole derivative on several cancer cell lines. The findings revealed that it significantly reduced cell viability in a concentration-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid?

- Methodology : Synthesis typically involves multi-step reactions starting with pyrazole precursors. For example, esterification of the pyrazole core using methoxycarbonyl chloride or anhydrides under controlled conditions. Subsequent hydrolysis or functionalization steps may follow to introduce the carboxylic acid group. Characterization via IR (to confirm ester and carboxylic acid groups), (to verify methyl and methoxycarbonyl substituents), and mass spectrometry (for molecular weight validation) is critical .

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Purity is assessed using elemental analysis, while structural confirmation relies on spectral techniques:

- IR spectroscopy : Identifies C=O stretches (methoxycarbonyl at ~1700 cm, carboxylic acid at ~2500-3300 cm).

- :Resonances for the methyl group (~3.0-3.5 ppm) and methoxycarbonyl protons (~3.8-4.0 ppm).

- Mass spectrometry : Molecular ion peak matching the theoretical mass (CHNO, MW 184.15) .

Q. What are the common solubility challenges, and how are they addressed?

- Methodology : The compound’s solubility in polar solvents (e.g., DMSO, methanol) is limited due to its carboxylic acid and methoxycarbonyl groups. Researchers use co-solvents (water-DMSO mixtures) or derivatization (e.g., methyl ester formation) for in vitro assays. Solubility parameters are calculated using Hansen solubility principles .

Advanced Research Questions

Q. How can this compound’s potential kinase inhibitory activity be evaluated?

- Methodology :

In vitro kinase assays : Test inhibition of kinases like mTOR or p70S6K using ATP-competitive binding assays.

Structural analysis : Molecular docking studies to predict interactions with kinase ATP-binding pockets, guided by pyrazole derivatives’ known affinity for heterocyclic kinase inhibitors .

Cell-based assays : Measure autophagy induction (LC3-II/LC3-I ratio) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Methodology :

- Comparative assay standardization : Use identical cell lines (e.g., prostate cancer PC-3 cells) and concentrations to minimize variability.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing methoxycarbonyl with trifluoromethyl groups) to isolate pharmacophoric features.

- Meta-analysis : Cross-reference data from kinase inhibition and cytotoxicity assays to identify confounding factors (e.g., off-target effects) .

Q. How can the compound’s metabolic stability be optimized for in vivo studies?

- Methodology :

Prodrug design : Convert the carboxylic acid to an ester (e.g., ethyl ester) to enhance bioavailability, followed by enzymatic hydrolysis in vivo.

Metabolic profiling : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450-mediated oxidation).

Stability assays : Monitor compound integrity in plasma and buffer solutions (pH 2-9) using HPLC .

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack.

- Molecular dynamics simulations : Model interactions with reagents (e.g., alkyl halides) to optimize reaction conditions.

- Experimental validation : Conduct substitution reactions under varying temperatures and catalysts (e.g., Pd/C for cross-coupling) .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if the compound acts via autophagy or apoptosis?

- Methodology :

Mechanistic assays : Use autophagy inhibitors (e.g., chloroquine) and apoptosis markers (Annexin V/PI staining) in parallel.

Gene knockdown : Silence autophagy-related genes (ATG5, Beclin-1) to observe rescue effects.

Western blotting : Quantify mTOR pathway proteins (phospho-p70S6K, LC3-II) to confirm mode of action .

Q. Discrepancies in reported IC values across cell lines: How to validate potency?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.